molecular formula C24H23BrN4O2S B2772970 N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794959-55-9

N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2772970
CAS RN: 1794959-55-9
M. Wt: 511.44
InChI Key: CEULWLSBLSVHRP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23BrN4O2S and its molecular weight is 511.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has shown that compounds related to N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit potent antitumor properties. For instance, Gangjee et al. (2005) synthesized derivatives with potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase, identifying them as potential antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005). Similarly, Hafez and El-Gazzar (2017) discovered that certain thieno[3,2-d]pyrimidine derivatives displayed significant anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Activities

Compounds structurally related to N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have also been investigated for their antimicrobial and antifungal activities. Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives that exhibited good antibacterial, antifungal, and antituberculosis activity (Soni & Patel, 2017). Furthermore, Bondock et al. (2008) synthesized heterocycles incorporating antipyrine moiety, which were evaluated as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis and Structural Analysis

In addition to the aforementioned therapeutic applications, studies have been conducted on the synthesis and structural analysis of compounds similar to N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide. Banfield et al. (1987) described the structure of a compound derived from similar reactions, contributing to the understanding of the chemical nature and synthesis of these compounds (Banfield, Fallon, & Gatehouse, 1987).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O2S/c1-14(2)29-23(31)22-21(18(12-26-22)16-7-5-4-6-8-16)28-24(29)32-13-20(30)27-17-9-10-19(25)15(3)11-17/h4-12,14,26H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEULWLSBLSVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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